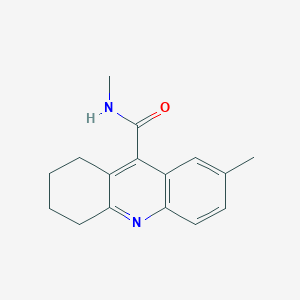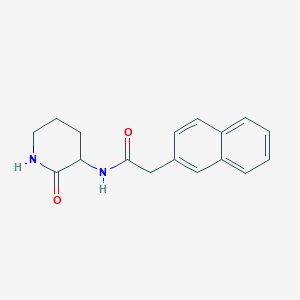![molecular formula C18H21N3O5S2 B7528564 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide, also known as PEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. PEP has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Mécanisme D'action
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to the accumulation of acid in the cells, resulting in cell death. 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has also been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.
Biochemical and physiological effects:
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. In preclinical studies, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance in diabetic animals. 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has several advantages for lab experiments, such as its synthetic accessibility, stability, and selectivity towards CAIX and aldose reductase. However, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide. One direction is the development of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide as a therapeutic agent for cancer and diabetes. Another direction is the optimization of the synthesis method to improve the yield and purity of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide. Further research is also needed to understand the mechanism of action of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide and its effects on various biochemical pathways. Additionally, the potential toxicity of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide at high doses needs to be further investigated.
Méthodes De Synthèse
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-phenylethylamine with chlorosulfonic acid to form 2-phenylethylsulfonic acid. The second step involves the reaction of 2-phenylethylsulfonic acid with sodium hydroxide to form 2-phenylethenesulfonic acid. The third step involves the reaction of 2-phenylethenesulfonic acid with N-(3-bromopropyl)-3-(sulfamoylmethyl)aniline to form 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide.
Applications De Recherche Scientifique
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has shown potential applications in various fields of scientific research. In medicinal chemistry, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been studied for its potential use as a therapeutic agent for cancer, diabetes, and inflammation. In drug discovery, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been used as a lead compound for the development of new drugs. In biochemistry, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been studied for its mechanism of action and its effects on various biochemical pathways.
Propriétés
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-[3-(sulfamoylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c19-27(23,24)14-16-7-4-8-17(13-16)21-18(22)9-11-20-28(25,26)12-10-15-5-2-1-3-6-15/h1-8,10,12-13,20H,9,11,14H2,(H,21,22)(H2,19,23,24)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDDQUGMAXCEHF-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

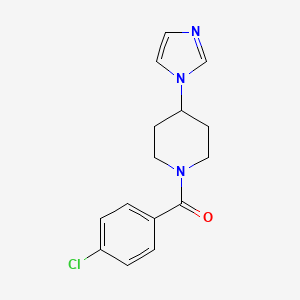
![4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one](/img/structure/B7528501.png)
![2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)
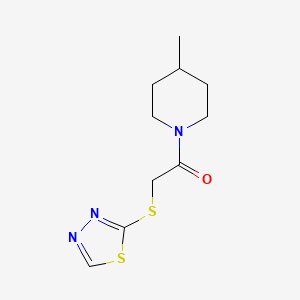

![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
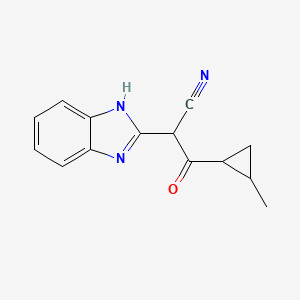
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
